1-azido-2-methyl-4-nitrobenzene
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Overview
Description
1-azido-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It features a benzene ring substituted with an azido group (N₃), a methyl group (CH₃), and a nitro group (NO₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving nitration, diazotization, and azidation reactions. The typical synthetic route includes:
Nitration: The starting material, 2-methylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrobenzene.
Diazotization: The nitro compound is then subjected to diazotization by treating it with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: Finally, the diazonium salt is reacted with sodium azide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and safety. These methods involve the use of continuous flow reactors and automated systems to handle the hazardous azide intermediates safely.
Chemical Reactions Analysis
Types of Reactions
1-azido-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Cycloaddition Reagents: Alkynes in the presence of copper(I) catalysts for the Huisgen cycloaddition.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-amino-2-methyl-4-nitrobenzene.
Cycloaddition: 1,2,3-triazole derivatives.
Oxidation: 1-azido-2-carboxy-4-nitrobenzene.
Scientific Research Applications
1-azido-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-azido-2-methyl-4-nitrobenzene involves the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reaction is often catalyzed by copper(I) ions.
Nitro Group: The nitro group can participate in redox reactions, acting as an electron-withdrawing group that influences the reactivity of the benzene ring.
Methyl Group: The methyl group can be oxidized, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1-azido-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-azido-4-nitrotoluene: Similar structure with the azido and nitro groups in different positions, affecting its chemical behavior.
1-azido-2-methylbenzene:
Uniqueness
1-azido-2-methyl-4-nitrobenzene is unique due to the presence of both azido and nitro groups on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
16714-19-5 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-azido-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-4-6(11(12)13)2-3-7(5)9-10-8/h2-4H,1H3 |
InChI Key |
DVSWAJXDQPJJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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